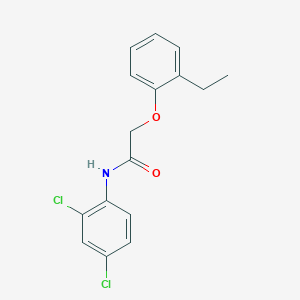

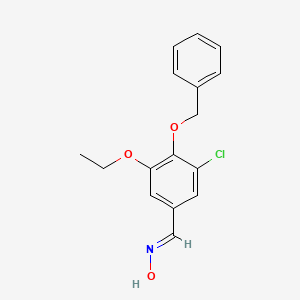

![molecular formula C16H15N3O5 B5535349 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)

2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid, also known as DCPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using different methods. In

Applications De Recherche Scientifique

Crystal Structure Analysis and Molecular Interactions

Research into compounds structurally similar to 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid focuses on understanding their crystal structures and molecular interactions. For example, studies on 2,6-dimethoxy benzoic acid and its polymorphs reveal insights into conformational polymorphism, where the acidic hydrogen atom can exhibit different conformations relative to the carbonyl oxygen atom, affecting the molecule's polarity and ionic nature. These findings are crucial for designing drugs with optimal absorption and efficacy, as the molecular configuration significantly influences these properties (Pal et al., 2020).

Coordination Polymers and Photophysical Properties

Investigations into lanthanide-based coordination polymers using derivatives of benzoic acids, similar in structure to the compound , have been conducted to explore their syntheses, crystal structures, and photophysical properties. These studies provide valuable insights into the potential applications of these compounds in materials science, including their use in luminescent materials and as components in molecular electronics. The coordination of these complex molecules with lanthanides can lead to materials with unique optical and electronic properties, useful in sensors, light-emitting diodes (LEDs), and photovoltaic devices (Sivakumar et al., 2011).

Chemical Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives starting from compounds structurally related to this compound showcases the versatility of these molecules in creating potential pharmaceutical agents. Through chemical modifications and molecular docking screenings, researchers have identified compounds with antimicrobial and antioxidant activities. Such studies highlight the pharmaceutical applications of these compounds, including their potential role in developing new therapies for various diseases (Flefel et al., 2018).

Supramolecular Chemistry and Crystal Engineering

The study of supramolecular assemblies and crystal engineering using benzoic acid derivatives provides insights into the design of materials with specific properties. For instance, the formation of supramolecular assemblies through hydrogen bonding and π-π stacking interactions can lead to materials with tailored mechanical, optical, and electronic properties. These materials find applications in catalysis, drug delivery systems, and the design of nanoscale devices. Understanding the structural and interaction principles of these assemblies allows for the precise design of materials with desired functionalities (Arora & Pedireddi, 2003).

Orientations Futures

Propriétés

IUPAC Name |

2,3-dimethoxy-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-23-12-6-5-10(13(16(21)22)14(12)24-2)9-18-19-15(20)11-4-3-7-17-8-11/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKPHVNXOVQNEB-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B5535303.png)

![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)

![1-{3-[(1H-benzimidazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B5535325.png)

![1-{3-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5535333.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)

![3-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5535368.png)